molecular formula C19H25NO B5434953 (E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide

(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide

Cat. No.: B5434953
M. Wt: 283.4 g/mol
InChI Key: BKLKCCUOVOUKDJ-MDZDMXLPSA-N
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Description

(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[221]heptanyl)prop-2-enamide is an organic compound characterized by its unique bicyclic structure and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the amide bond: This can be done using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine.

    Trimethoxyphenylsilane: A compound with a phenyl group attached to a silicon atom through methoxy groups.

Uniqueness

(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide is unique due to its bicyclic structure and the presence of both a phenyl group and an amide bond. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-phenyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-18(2)15-11-12-19(18,3)16(13-15)20-17(21)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKCCUOVOUKDJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C=CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C(C2)NC(=O)/C=C/C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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